2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-fluorophenyl) acetamide 2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-fluorophenyl) acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16316078
InChI: InChI=1S/C18H18FN5O3S/c1-26-14-8-7-11(9-15(14)27-2)17-22-23-18(24(17)20)28-10-16(25)21-13-6-4-3-5-12(13)19/h3-9H,10,20H2,1-2H3,(H,21,25)
SMILES:
Molecular Formula: C18H18FN5O3S
Molecular Weight: 403.4 g/mol

2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-fluorophenyl) acetamide

CAS No.:

Cat. No.: VC16316078

Molecular Formula: C18H18FN5O3S

Molecular Weight: 403.4 g/mol

* For research use only. Not for human or veterinary use.

2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-fluorophenyl) acetamide -

Specification

Molecular Formula C18H18FN5O3S
Molecular Weight 403.4 g/mol
IUPAC Name 2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Standard InChI InChI=1S/C18H18FN5O3S/c1-26-14-8-7-11(9-15(14)27-2)17-22-23-18(24(17)20)28-10-16(25)21-13-6-4-3-5-12(13)19/h3-9H,10,20H2,1-2H3,(H,21,25)
Standard InChI Key ZZADEKMMLSOESU-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3F)OC

Introduction

The compound 2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-fluorophenyl)acetamide is a heterocyclic derivative that combines triazole and acetamide functionalities. Such compounds are of interest due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a triazole ring and sulfur linkage enhances its chemical reactivity and pharmacological potential.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Triazole Core: The triazole ring is synthesized via cyclization reactions using hydrazine derivatives and aldehydes.

  • Thiol Functionalization: A thiol group is introduced at the triazole's third position to enhance reactivity.

  • Coupling with Acetamide: The thiol-functionalized triazole is reacted with a fluorophenylacetamide precursor to form the final compound.

The reaction conditions often require a polar solvent (e.g., ethanol or DMF) and a base like triethylamine to facilitate the coupling reaction.

Antimicrobial Potential

Triazole derivatives are known for their antimicrobial properties due to their ability to inhibit enzymes critical for microbial growth. The dimethoxyphenyl group enhances lipophilicity, aiding in membrane penetration.

Anticancer Studies

Heterocyclic compounds containing sulfur and fluorine have demonstrated cytotoxic effects against various cancer cell lines. While specific data on this compound's anticancer activity is unavailable, similar structures have shown promising results in inhibiting tumor growth.

Analytical Characterization

The compound can be characterized using the following techniques:

TechniquePurpose
NMR SpectroscopyDetermines structural integrity and functional groups.
Mass SpectrometryConfirms molecular weight and fragmentation patterns.
IR SpectroscopyIdentifies key functional groups like C=O (amide), C-F (fluoro).

Research Applications

This compound has potential applications in:

  • Drug Development: As a lead molecule for designing antimicrobial or anticancer agents.

  • Biochemical Studies: To investigate enzyme inhibition mechanisms.

  • Material Science: Due to its heterocyclic structure and stability.

Limitations and Future Directions

While promising, further studies are required to evaluate:

  • Toxicity profiles in vivo.

  • Specific binding affinities through molecular docking.

  • Optimization of synthesis for higher yields and purity.

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